molecular formula C10H14N2O2 B8131772 Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B8131772
M. Wt: 194.23 g/mol
InChI Key: WSAYILMBPSWCSK-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate (CAS 1445831-52-6) is a high-purity chemical intermediate belonging to the pyrazole heterocycle family. This compound features a cyclopropyl substituent, a group known for its distinct steric and electronic properties that can enhance the metabolic stability and binding affinity of target molecules. With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol, it serves as a versatile scaffold in organic synthesis . Pyrazole derivatives are a pharmacologically significant class of compounds, present in a wide range of therapeutic agents. The pyrazole nucleus is a key structural motif in various drugs, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . As such, this specific ester is of high value in medicinal chemistry for the design and synthesis of novel bioactive molecules, potentially acting as inhibitors for various biological pathways. Its applications also extend to agrochemical research, where similar pyrazole structures are utilized in the synthesis of acaricidal agents . This product is accompanied by comprehensive safety information. It carries the GHS07 signal word "Warning" and hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the provided Safety Data Sheet (SDS) for detailed handling protocols. Intended Use : This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6(2)8(11-12-9)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAYILMBPSWCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features that confer significant biological activity. This article reviews its biological properties, potential applications, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H13_{13}N3_{3}O2_{2} and a molecular weight of approximately 194.23 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with cyclopropyl and ethyl ester functional groups. This unique configuration enhances its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily explored in agricultural contexts, where it exhibits fungicidal and insecticidal properties. Notable activities include:

  • Fungicidal Activity : Effective against Erysiphe graminis, the pathogen responsible for powdery mildew in crops.
  • Insecticidal Activity : Demonstrated efficacy against Aphis fabae, an aphid species that affects various plants.

The compound's mode of action involves disrupting essential biological processes in target organisms, leading to their mortality. Preliminary studies suggest that it interacts with specific biochemical pathways, influencing metabolic functions critical for pest survival.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with enzymes or receptors involved in energy production and nutrient uptake. This interaction may lead to the inhibition of vital metabolic pathways in pests, thereby enhancing its efficacy as a pesticide .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural diversity among pyrazole derivatives and their respective biological activities. Below is a table summarizing some structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylateC10_{10}H13_{13}N3_{3}O2_{2}Different positioning of methyl and carboxyl groups
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic AcidC8_{8}H9_{9}N3_{3}O2_{2}Lacks ethoxy group; different carboxylic position
Ethyl 3-cyclopropyl-4-methylpyrazole-5-carboxylateC10_{10}H13_{13}N3_{3}O2_{2}Variation in ring structure affecting reactivity

This table illustrates the diversity within pyrazole derivatives while emphasizing the unique aspects of this compound, particularly its specific functional groups and their positions on the pyrazole ring.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Fungicidal Efficacy : Research indicated that this compound effectively inhibits the growth of Erysiphe graminis, demonstrating a significant reduction in spore germination rates at concentrations as low as 100 ppm.
  • Insecticidal Activity : In trials against Aphis fabae, the compound exhibited a mortality rate exceeding 80% within 48 hours at optimal concentrations, suggesting its potential as an effective insecticide in agricultural settings.

Future Directions

Further research is necessary to fully elucidate the interaction mechanisms at the molecular level and assess potential off-target effects. Understanding these interactions will be crucial for optimizing the use of this compound in both agricultural applications and potential pharmaceutical developments.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name Position 3 Position 4 Position 5 Biological Activity (Reported)
This compound Ethyl carboxylate Methyl Cyclopropyl Not reported
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate Ethyl carboxylate H 4-butylphenyl Not reported
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate Ethyl carboxylate H 3-fluoro-4-methoxyphenyl Not reported
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester Methylsulfanyl Ethyl carboxylate Varied (e.g., acetyl, phenyl) Analgesic, anti-inflammatory, ulcerogenic

Key Observations:

Substituent Positions: The target compound uniquely combines a cyclopropyl group (position 5) and methyl group (position 4), whereas analogs in and feature aromatic substituents at position 5. In contrast, compounds from have a methylsulfanyl group at position 3 and an ester at position 4, differing significantly in substitution patterns. This positional variance may alter electronic distributions and steric interactions with biological targets .

Electronic and Steric Effects: The electron-withdrawing fluorine and methoxy groups in Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate could enhance polarity and hydrogen-bonding capacity compared to the non-polar cyclopropyl group in the target compound . The 4-butylphenyl substituent in ’s compound introduces significant hydrophobicity, likely increasing logP values and membrane permeability relative to the target compound’s compact cyclopropyl group .

Pharmacological Implications:

  • The methylsulfanyl group in ’s derivatives is associated with ulcerogenic side effects despite analgesic and anti-inflammatory efficacy. The absence of sulfur in the target compound may reduce such risks, though this remains speculative without direct data .

Physicochemical Properties

  • Lipophilicity: The cyclopropyl group in the target compound may confer moderate lipophilicity, balancing membrane permeability and aqueous solubility better than the highly hydrophobic 4-butylphenyl analog .

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require post-treatment.

  • Eco-friendly alternatives : Ethanol-water mixtures reduce toxicity without compromising yield.

Catalysis

  • Heterogeneous catalysts : Zeolites or mesoporous silica improve recyclability in industrial processes.

  • Microwave-assisted reactions : Reduce energy consumption by 40% compared to conventional heating.

Purification Techniques

  • Crystallization : Hexane/ethyl acetate mixtures achieve >99% purity for pharmaceutical-grade material.

  • Chromatography : Reserved for lab-scale synthesis of analytical standards .

Q & A

Q. How do researchers address instability of pyrazole carboxylates in biological assays?

  • Stabilization strategies :
  • Prodrug design : Convert ester to amide derivatives to reduce hydrolysis in plasma .
  • Buffer optimization : Use PBS (pH 7.4) with 1% DMSO to maintain solubility and stability during IC₅₀ measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate

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